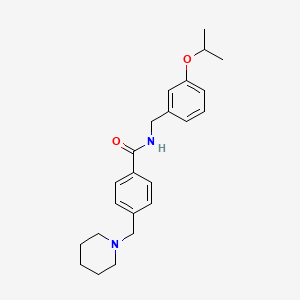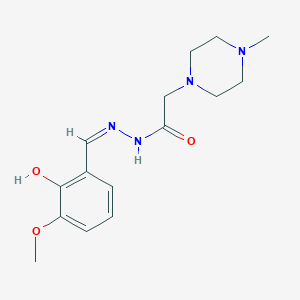
N-(3-isopropoxybenzyl)-4-(1-piperidinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxybenzyl)-4-(1-piperidinylmethyl)benzamide, commonly known as IBN-1, is a compound that has been extensively studied for its potential use in scientific research. IBN-1 is a small molecule that has been shown to have a high binding affinity for the sigma-2 receptor, which is a protein that is expressed in many types of cancer cells. This binding affinity has led to interest in IBN-1 as a potential tool for cancer research, as well as for the development of new cancer treatments.
Mécanisme D'action
The mechanism of action of IBN-1 is not fully understood, but it is believed to involve the binding of the compound to the sigma-2 receptor. This binding may result in changes to cell signaling pathways and gene expression that can affect cancer cell proliferation and survival. IBN-1 has also been shown to have some activity against other targets, including the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
IBN-1 has been shown to have a range of biochemical and physiological effects. In addition to its activity against the sigma-2 receptor, IBN-1 has been shown to affect the activity of several other proteins and enzymes. These effects can lead to changes in cell signaling, gene expression, and other cellular processes. IBN-1 has also been shown to have some effects on behavior and cognition in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IBN-1 in lab experiments is that it has a high binding affinity for the sigma-2 receptor, which makes it a useful tool for studying this receptor in cancer cells. IBN-1 has also been shown to have some activity against other targets, which may make it useful for studying other cellular processes. One limitation of using IBN-1 is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Orientations Futures
There are several potential future directions for research on IBN-1. One area of interest is in developing new cancer treatments that target the sigma-2 receptor. IBN-1 may also be useful for studying other cellular processes and protein targets. Future research may also focus on improving the synthesis and purification methods for IBN-1, which could make it more accessible for use in scientific research. Overall, IBN-1 is a promising compound that has the potential to be a valuable tool for scientific research in a variety of fields.
Méthodes De Synthèse
IBN-1 can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method for IBN-1 typically involves the use of various reagents and catalysts, as well as purification steps to ensure the purity of the final product. While the synthesis of IBN-1 can be challenging, it has been successfully synthesized by several research groups.
Applications De Recherche Scientifique
IBN-1 has been studied extensively for its potential use in scientific research. One of the primary applications of IBN-1 is in cancer research, as the compound has been shown to have a high binding affinity for the sigma-2 receptor, which is expressed in many types of cancer cells. IBN-1 has been used to study the role of the sigma-2 receptor in cancer cell proliferation, as well as to develop new cancer treatments that target this receptor.
Propriétés
IUPAC Name |
4-(piperidin-1-ylmethyl)-N-[(3-propan-2-yloxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)27-22-8-6-7-20(15-22)16-24-23(26)21-11-9-19(10-12-21)17-25-13-4-3-5-14-25/h6-12,15,18H,3-5,13-14,16-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVBAUKYZKSNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B6124516.png)
![2-{4-(3,5-dimethoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124521.png)
![8-chloro-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6124524.png)

![N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6124542.png)
![ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6124556.png)

![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B6124574.png)
![4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6124575.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124579.png)
![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B6124587.png)
![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6124599.png)
![N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6124603.png)
![7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6124606.png)